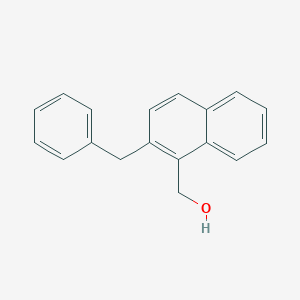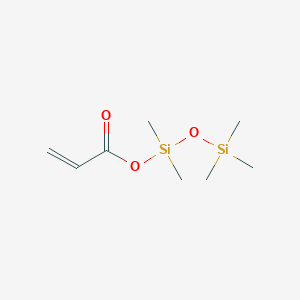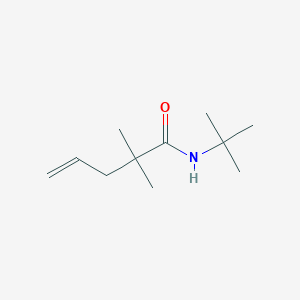
1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone core with benzyl, phenyl, and phenylsulfanyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones through a domino process involving the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, depending on the functional groups present and their spatial orientation. The exact molecular targets and pathways are subject to ongoing research, but they likely involve binding to proteins or nucleic acids, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Pyrrolidine-2-one: Shares the pyrrolidinone core but lacks the benzyl and phenylsulfanyl substituents.
Pyrrolidine-2,5-diones: These compounds have additional carbonyl groups, altering their reactivity and biological activity.
Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in different chemical and biological contexts.
Uniqueness: 1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Numéro CAS |
647826-79-7 |
|---|---|
Formule moléculaire |
C23H21NOS |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
1-benzyl-5-phenyl-5-phenylsulfanylpyrrolidin-2-one |
InChI |
InChI=1S/C23H21NOS/c25-22-16-17-23(20-12-6-2-7-13-20,26-21-14-8-3-9-15-21)24(22)18-19-10-4-1-5-11-19/h1-15H,16-18H2 |
Clé InChI |
OUESMSYSPHXHDX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1=O)CC2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro-](/img/structure/B15170186.png)

![(1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B15170192.png)
![(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B15170198.png)

![11H-Benzo[a]fluoren-3-amine](/img/structure/B15170215.png)
![(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B15170229.png)


![{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B15170244.png)




